2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

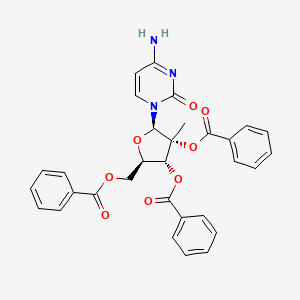

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N3O8/c1-31(42-28(37)22-15-9-4-10-16-22)25(41-27(36)21-13-7-3-8-14-21)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)34-18-17-24(32)33-30(34)38/h2-18,23,25,29H,19H2,1H3,(H2,32,33,38)/t23-,25-,29-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAMWHWZWCXMKB-RDWHIKKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure Elucidation of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine: A Multi-modal Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract: The introduction of a methyl group at the 2'-position of nucleoside analogues represents a cornerstone of modern antiviral drug discovery, notably in the development of inhibitors for viral RNA-dependent RNA polymerases. 2'-C-Methylcytidine, for instance, is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The synthesis of these potent therapeutic agents involves intricate multi-step processes, often requiring the use of protecting groups to ensure regioselectivity. The benzoyl group is frequently employed for this purpose, protecting the reactive hydroxyl and exocyclic amino functionalities during synthesis. This guide provides a comprehensive, in-depth framework for the definitive structure elucidation of a key protected intermediate, 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine, using a synergistic combination of high-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques. We will delve into the causality behind each analytical choice, demonstrating how a logical, multi-pronged strategy provides unambiguous confirmation of the target molecular structure.

The Strategic Imperative: Why Structure Proof is Non-Negotiable

In drug development, absolute certainty of a molecule's structure is paramount. For a modified nucleoside like this compound, the precise placement of the 2'-C-methyl group and the benzoyl protecting groups dictates its stereochemistry and subsequent reactivity in deprotection and downstream synthetic steps. An error in structural assignment, such as the misidentification of a constitutional isomer, could lead to the synthesis of an inactive or toxic final compound, wasting significant resources and time.

The elucidation process is a self-validating system. Each analytical technique provides a unique piece of the structural puzzle, and the final confirmation is only achieved when all data points converge to support a single, unambiguous structure. This guide outlines the logical workflow for achieving this certainty.

A Technical Guide to the Function and Application of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine in Antiviral Synthesis

Executive Summary

2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine is a fully protected nucleoside derivative that serves as a critical synthetic intermediate in the development of potent antiviral therapeutics.[] Its primary function is not as a biologically active agent itself, but as a stable, manipulable precursor to 2'-C-methylcytidine, a powerful inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp).[2][3] The three benzoyl groups mask the reactive hydroxyl moieties of the ribose sugar, enabling precise chemical modifications—most notably the introduction of the 2'-C-methyl group—that are essential for the final drug's antiviral activity. This guide elucidates the strategic role of this compound, detailing the rationale for its chemical design, its place in the synthetic workflow, and the mechanism of action of its ultimate active derivative.

The Strategic Imperative for Chemical Protection in Nucleoside Synthesis

In the intricate field of medicinal chemistry, particularly in the synthesis of nucleoside analogs, controlling reactivity is paramount. A nucleoside molecule presents multiple reactive sites: the hydroxyl groups at the 2', 3', and 5' positions of the sugar ring, and the exocyclic amine on the nucleobase.[] To achieve selective modification at a single position, all other reactive sites must be temporarily rendered inert. This is accomplished through the use of "protecting groups."[5]

The function of a protecting group is to act as a temporary shield for a reactive functional group, preventing it from participating in a chemical reaction.[] An ideal protecting group must be:

-

Easy to install: It should react efficiently and selectively with the target functional group.

-

Stable: It must withstand the conditions of subsequent reaction steps without being prematurely cleaved.

-

Easy to remove: It must be cleanly and efficiently removable under conditions that do not damage the newly synthesized molecule.[6]

Failure to properly protect a nucleoside during synthesis would lead to a mixture of non-specific side products, drastically reducing the yield and purity of the desired compound and rendering the process unviable for drug development.

Profile of a Key Intermediate: this compound

This compound is the cornerstone intermediate in the synthesis of 2'-C-methylcytidine. Its structure consists of a cytidine core with two key modifications: the crucial 2'-C-methyl group and the three benzoyl protecting groups on the sugar's hydroxyls.[][7]

| Property | Data |

| Chemical Name | [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |

| Molecular Formula | C₃₁H₂₇N₃O₈ |

| Molecular Weight | 569.56 g/mol |

| CAS Number | 640725-69-5 |

| Primary Application | Protected nucleoside intermediate for organic synthesis |

Table 1: Physicochemical Properties of this compound.[][7][8]

The presence of the benzoyl groups makes the molecule highly soluble in organic solvents, facilitating purification by standard techniques like silica gel chromatography, and ensures that subsequent chemical transformations occur with high fidelity.[5]

The Functional Rationale for Benzoyl Protecting Groups

The choice of benzoyl (Bz) as the protecting group in this context is a deliberate and strategic one, rooted in its chemical properties.

-

Robustness: Benzoyl esters are significantly more stable than simpler acyl groups like acetyls, providing robust protection that can withstand a wider range of reaction conditions.[6] This is critical during the multi-step synthesis required to build the final nucleoside analog.

-

Selective Installation: While protecting all hydroxyls, specific reaction conditions can favor the protection of certain positions over others, although in this compound all three are protected.[9]

-

Established Deprotection Protocols: The removal of benzoyl groups is a well-understood and reliable process.[10] They are readily cleaved under basic conditions, most commonly using concentrated aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[6][10][11] This step, known as deprotection, unmasks the hydroxyl groups to yield the final, biologically active molecule.

The overall synthetic strategy hinges on the stability of this protected intermediate, as illustrated below.

Mechanism of Action: The Role of the 2'-C-Methyl Group

The ultimate purpose of synthesizing this compound is to produce 2'-C-methylcytidine (2'-C-MeC). Once administered and deprotected, 2'-C-MeC enters host cells where it undergoes phosphorylation by cellular kinases to its active 5'-triphosphate form.[3][12]

This active metabolite, 2'-C-methylcytidine-5'-triphosphate, mimics the natural cytidine triphosphate (CTP) and is recognized by the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B).[13] The NS5B enzyme mistakenly incorporates the analog into the growing viral RNA chain. The presence of the methyl group at the 2'-position creates a steric clash, preventing the formation of the next phosphodiester bond and thereby terminating the elongation of the viral RNA genome.[12] This act of "chain termination" effectively halts viral replication.

Sources

- 2. Synthesis and antiviral activity of novel derivatives of 2'-beta-C-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ribavirin Antagonizes the In Vitro Anti-Hepatitis C Virus Activity of 2′-C-Methylcytidine, the Active Component of Valopicitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 8. 2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]

- 9. academic.oup.com [academic.oup.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combinations of 2′-C-methylcytidine analogues with interferon-α2b and triple combination with ribavirin in the hepatitis C virus replicon system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine: A Prodrug Approach to Viral Polymerase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Design of a Nucleoside Prodrug

2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine represents a sophisticated prodrug strategy aimed at delivering the potent antiviral agent, 2'-C-methylcytidine (2CMC), into host cells. As a nucleoside analog, 2CMC is a hydrophilic molecule and its cellular uptake is limited.[1] The addition of lipophilic benzoyl groups at the 2', 3', and 5' positions of the ribose sugar dramatically increases its membrane permeability, facilitating passive diffusion into the cell.[2] This guide provides a comprehensive overview of the mechanism of action of this prodrug, from its intracellular metabolic activation to the molecular interactions that underpin its antiviral activity against a range of positive-strand RNA viruses, most notably the Hepatitis C virus (HCV).

The Intracellular Journey: Metabolic Activation to the Active Triphosphate

The antiviral efficacy of this compound is entirely dependent on its conversion to the active triphosphate form, 2'-C-methylcytidine triphosphate (2CMC-TP). This multi-step process is orchestrated by host cell enzymes.

Step 1: De-benzoylation by Cellular Esterases

Upon entering the cell, the benzoyl protecting groups are cleaved by intracellular esterases, such as carboxylesterases, to release the free nucleoside, 2'-C-methylcytidine.[3][4] This initial step is crucial for unmasking the hydroxyl groups necessary for subsequent phosphorylation.

Step 2: Sequential Phosphorylation by Host Kinases

The liberated 2'-C-methylcytidine is then phosphorylated by cellular nucleoside and nucleotide kinases. This sequential phosphorylation cascade proceeds as follows:

-

Monophosphorylation: Deoxycytidine kinase (dCK) is a key enzyme that catalyzes the initial phosphorylation of 2'-C-methylcytidine to 2'-C-methylcytidine monophosphate (2CMC-MP).[5]

-

Diphosphorylation: UMP-CMP kinase subsequently phosphorylates 2CMC-MP to 2'-C-methylcytidine diphosphate (2CMC-DP).[6]

-

Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs) catalyze the formation of the active antiviral agent, 2'-C-methylcytidine triphosphate (2CMC-TP).[6]

The Core Mechanism: Inhibition of Viral RNA-Dependent RNA Polymerase

The active metabolite, 2CMC-TP, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), the key enzyme responsible for replicating the genomes of RNA viruses.[7] The mechanism of inhibition is multifaceted, involving both competitive inhibition and non-obligate chain termination.

Competitive Inhibition

2CMC-TP mimics the natural substrate, cytidine triphosphate (CTP), and competes for the active site of the viral RdRp. The triphosphate form of 2'-C-methylcytidine has been shown to be a competitive inhibitor of the HCV NS5B polymerase.[8]

Non-Obligate Chain Termination

Once incorporated into the nascent viral RNA strand, the presence of the 2'-C-methyl group on the ribose sugar sterically hinders the addition of the next incoming nucleotide.[9] This steric clash prevents the formation of the subsequent phosphodiester bond, effectively terminating the elongation of the viral RNA chain.[10] Unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-methylated nucleosides are termed non-obligate chain terminators because they do possess this group, but the steric hindrance from the 2'-C-methyl group is sufficient to halt polymerization.[9] Recent studies suggest that the incorporation of the 2'-C-methyl nucleotide blocks the closure of the RdRp active site, which is necessary for catalysis, thus preventing further nucleotide addition.[11]

A Dual Antiviral Strategy: The Deamination Pathway

An interesting facet of the intracellular metabolism of 2'-C-methylcytidine is its potential conversion to a uridine analog, which also possesses antiviral activity. Cellular cytidine deaminases can act on 2CMC-MP to produce 2'-C-methyluridine monophosphate (2CMU-MP).[6] This is then subsequently phosphorylated to the active 2'-C-methyluridine triphosphate (2CMU-TP), which also acts as an inhibitor of the viral RdRp.[6][7] This dual metabolic pathway, leading to two distinct active antiviral molecules, may contribute to the overall potency and potentially a higher barrier to resistance.[7] However, it is noteworthy that 2'-C-methylcytidine is a relatively poor substrate for human cytidine deaminase compared to natural cytidine.[12]

The Antiviral Spectrum and Potency

2'-C-methylcytidine has demonstrated potent antiviral activity against a range of positive-strand RNA viruses, particularly within the Flaviviridae family.

| Virus Family | Virus | EC50 (µM) | CC50 (µM) | Cell Line | Reference |

| Flaviviridae | Hepatitis C Virus (HCV) | 1.85 | >100 | Huh-7 (replicon) | [13] |

| Flaviviridae | Dengue Virus (DENV-2) | 11.2 ± 0.3 | >100 | Huh-7 (replicon) | [14][15] |

| Flaviviridae | West Nile Virus (WNV) | 0.66 - 1.67 | >50 | PS | [16] |

| Flaviviridae | Yellow Fever Virus (YFV) | 2.7 | 85.8 | Vero | [14] |

| Caliciviridae | Norwalk Virus | 18 ± 4 | >100 | HG23 (replicon) | [7] |

Table 1: Antiviral Activity and Cytotoxicity of 2'-C-methylcytidine. EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death.

Mechanisms of Resistance

The primary mechanism of resistance to 2'-C-methylated nucleosides in HCV is the S282T mutation in the NS5B polymerase.[17][18] The serine at position 282 is located in the active site of the enzyme. The substitution to a bulkier threonine residue is thought to cause a steric clash with the 2'-C-methyl group of the incoming inhibitor, thereby preventing its incorporation into the growing RNA chain.[19][20] This mutation, however, often comes at a fitness cost to the virus, resulting in reduced polymerase efficiency.[17][18]

Experimental Protocols

Plaque Reduction Assay

This assay is a gold standard for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for many flaviviruses) in 6-well plates.

-

Virus stock of known titer.

-

Serial dilutions of this compound.

-

Infection medium (e.g., DMEM with 2% FBS).

-

Overlay medium (e.g., 1% methylcellulose in infection medium).

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet).

Procedure:

-

Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.[21]

-

Prepare 10-fold serial dilutions of the virus stock in infection medium.

-

Prepare serial dilutions of the test compound in infection medium.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) in the presence of varying concentrations of the test compound. Include virus-only and cell-only controls.[6]

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Aspirate the inoculum and gently add the overlay medium to each well.[22]

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-5 days).

-

Aspirate the overlay, fix the cells with the fixative solution, and then stain with crystal violet.[6]

-

Wash the plates with water, allow them to dry, and count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

HCV Replicon Assay

This cell-based assay allows for the study of HCV RNA replication in a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon, often containing a reporter gene like luciferase for easy quantification.[3][18]

Materials:

-

Huh-7 cells harboring a stable HCV subgenomic replicon with a luciferase reporter.[17]

-

Complete DMEM (with 10% FBS, penicillin/streptomycin, and G418 for selection).

-

Serial dilutions of this compound.

-

96-well clear-bottom plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well).[18]

-

Allow the cells to adhere overnight.

-

Add serial dilutions of the test compound to the wells. Include DMSO-only controls.

-

Incubate the plate for 72 hours at 37°C in a CO2 incubator.[18]

-

Remove the medium and lyse the cells by adding the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.[18]

-

Normalize the luciferase signal of the compound-treated wells to the DMSO-treated control wells.

-

Plot the normalized data against the compound concentration to determine the EC50 value.

Conclusion

This compound is a prime example of a successful prodrug strategy that enhances the delivery of a potent nucleoside analog inhibitor. Its mechanism of action, centered on the inhibition of viral RNA-dependent RNA polymerase through non-obligate chain termination, has proven effective against a range of clinically significant RNA viruses. The dual activation pathway leading to both cytidine and uridine triphosphate inhibitors further contributes to its antiviral profile. A thorough understanding of its intracellular metabolism, mechanism of action, and potential for resistance is crucial for the continued development and optimization of nucleoside analogs as a cornerstone of antiviral therapy.

References

- Migliaccio, G., Tomassini, J. E., Carroll, S. S., et al. (2003). Characterization of resistance to non-obligate chain-terminating ribonucleoside analogs that inhibit the hepatitis C virus NS5B polymerase. Journal of Biological Chemistry, 278(49), 49164-49170.

- Le Pogam, S., Sesmaisons, A., Vendeville, A., et al. (2006). General catalytic deficiency of hepatitis C virus RNA polymerase with an S282T mutation and mutually exclusive resistance towards 2'-modified nucleotide analogues. Antiviral Therapy, 11(2), 189-197.

- McGuigan, C., Gilles, A., Madela, K., et al. (2010). Aryl-phosphate derivatives of d4T have high-potency anti-HIV activity in K65R cells and complementary resistance profile to tenofovir. Journal of Medicinal Chemistry, 53(11), 4409-4416.

- Lee, J. C., Tseng, C. K., Wu, Y. H., & Wu, H. N. (2015).

- Mackman, R. L., & Cihlar, T. (2012). Prodrugs of Nucleoside and Nucleotide Antivirals. In Comprehensive Medicinal Chemistry II (pp. 679-710). Elsevier.

- Lohmann, V., Körner, F., Koch, J. O., Herian, U., Theilmann, L., & Bartenschlager, R. (1999). Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line. Science, 285(5424), 110-113.

-

Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

- Jin, Z., & Peterson, B. R. (2015). Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases. Antimicrobial Agents and Chemotherapy, 59(12), 7504-7516.

- Murakami, E., Niu, C., Bao, H., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464.

- Murakami, E., Wang, P., Furman, P. A., & Otto, M. J. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(2), 503-509.

- Tomassini, J. E., Getty, K. L., Stahlhut, M. W., et al. (2005). The S282T mutation in the hepatitis C virus NS5B polymerase confers resistance to 2'-C-methyl-nucleoside analogs. Antimicrobial Agents and Chemotherapy, 49(8), 3462-3469.

- Appleby, T. C., Perry, J. K., Murakami, E., et al. (2015). Viral RNA-dependent RNA polymerase inhibitor 7-deaza-2′-C-methyladenosine prevents death in a mouse model of West Nile Virus infection. Antimicrobial Agents and Chemotherapy, 59(6), 3489-3498.

-

Bio-protocol. (2013). Colony Forming Assay for HCV-Replicon Cell Line. Retrieved from [Link]

- Mehellou, Y., & Balzarini, J. (2011). Prodrug strategies for the delivery of nucleoside analogues. Future Medicinal Chemistry, 3(13), 1639-1654.

- Cooper, P. D. (1961). The plaque assay of animal viruses. Advances in Virus Research, 8, 319-378.

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

- Bressanelli, S., Tomei, L., Roussel, A., Incitti, I., Vitale, R. L., Mathieu, M., ... & De Francesco, R. (1999). Crystal structure of the RNA-dependent RNA polymerase of hepatitis C virus. Proceedings of the National Academy of Sciences, 96(23), 13034-13039.

- Eyer, L., Fojtíková, M., Nencka, R., Rudolf, I., Hubálek, Z., & Ruzek, D. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. Antimicrobial Agents and Chemotherapy, 63(3), e02093-18.

- Lesburg, C. A., Cable, M. B., Ferrari, E., Hong, Z., Mannarino, A. F., & Weber, P. C. (1999). Crystal structure of the RNA-dependent RNA polymerase of hepatitis C virus. Nature Structural & Molecular Biology, 6(10), 937-943.

- Chanteloup, L., & Thuong, N. T. (1994). Synthesis of N4-benzoyl-5'-O-(dimethoxytrityl)-5-methyl-2'-O-methylcytidine. Tetrahedron Letters, 35(6), 877-880.

- Appleby, T. C., Perry, J. K., Murakami, E., et al. (2015). Structural basis for RNA replication by the hepatitis C virus polymerase. Science, 347(6223), 771-775.

- Dutartre, H., Ansaldi, M., & Canard, B. (2016).

- Sommadossi, J. P., & La Colla, P. (2007). Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(8), 2737-2743.

- Murakami, E., Niu, C., Bao, H., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464.

- Fischer, C., Zaliani, A., Sforza, F., et al. (2013). IC50 and CC50 values for MTX and FUDR in Huh7 and Vero cells. PLoS One, 8(6), e66059.

- Lee, J. C., Tseng, C. K., Wu, Y. H., & Wu, H. N. (2015).

- Fischer, C., Zaliani, A., Sforza, F., et al. (2013).

- Gong, P., & Peersen, O. B. (2019). 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Journal of Biological Chemistry, 294(45), 16993-17003.

- Kanan, S. M., Aldeeb, M. A., Al-Tel, T. H., & Taha, M. O. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 26(11), 3237.

- Sofia, M. J., Bao, D., Chang, W., et al. (2012). Discovery of a β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of Medicinal Chemistry, 55(4), 1650-1661.

- Fischer, C., Zaliani, A., Sforza, F., et al. (2013). C protein inhibitor. EC50 values were determined by PRA on Vero cells. PLoS One, 8(6), e66059.

- Imai, K., Marumoto, R., Kobayashi, K., Yoshioka, Y., Toda, J., & Honjo, M. (1981). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. Journal of Medicinal Chemistry, 24(6), 663-671.

- Ago, H., Adachi, T., Yoshida, A., et al. (1999). Crystal structure of the RNA-dependent RNA polymerase of hepatitis C virus. Structure, 7(11), 1417-1426.

- Bornscheuer, U. T., & Kazlauskas, R. J. (2018). Application of the uridine auxotrophic host and synthetic nucleosides for a rapid selection of hydrolases from metagenomic libraries. Microbial Cell Factories, 17(1), 1-12.

- Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-Methylcytidine (m4C) and N4, N4-Dimethylcytidine (m4, 2C) Modified RNA. Current Protocols in Nucleic Acid Chemistry, 85(1), e248.

- Wu, K., & Gong, P. (2021). Revisiting Viral RNA-Dependent RNA Polymerases: Insights from Recent Structural Studies. Viruses, 13(5), 844.

- Kolykhalov, A. A., Mihalik, K., Feinstone, S. M., & Rice, C. M. (2000). Hepatitis C virus-encoded enzymatic activities and conserved RNA elements in the 3' nontranslated region are essential for virus replication in vivo. Journal of Virology, 74(4), 2046-2051.

- Gribi, R., & Giese, B. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry, 70(17), 6779-6782.

- El-Sayed, M. A., Al-Salahi, R., Al-Omar, M. A., & Marzouk, M. (2020). Fig. 1 Cytotoxicity concentration 50% (CC 50) and effective concentration 50% (EC 50) of binase in MDCK-II cells. Molecules, 25(11), 2603.

- Al-Buriahi, A. K., Basha, S. J. S., Al-Ghamdi, S. A., & Al-Salahi, R. (2022). Potential SARS-CoV-2 RdRp inhibitors of cytidine derivatives: Molecular docking, molecular dynamic simulations, ADMET, and POM analyses for the identification of pharmacophore sites. PLoS One, 17(11), e0277983.

- Al-Zharani, M., Al-Salahi, R., Al-Omar, M. A., & Marzouk, M. (2021). Half maximal cytotoxic concentration (CC50) on MDCK cell lines and half maximal inhibitory concentration (IC50) against HSV-1, COX B3, and Influenza A virus (H1N1) of the tested P. crispa (A) crude methanol extract, (B) hexane fraction, (C) dichloromethane fraction, (D) ethyl acetate fraction, and (E)

- Horsman, G. P., & Eltis, L. D. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Biochemistry, 46(5), 1337-1347.

- Hemingway, J., & Ranson, H. (2000). hydrolysis reactions mediated by the different esterases as determined by the Nomenclature Committee of the International Union of Biochemistry and Molecular Biology. Insect Biochemistry and Molecular Biology, 30(8-9), 655-665.

- Google Patents. (n.d.). CN102690311A - Preparation method for cytidine.

- Momparler, R. L., & Derse, D. (1979). Kinetics of phosphorylation of 5-aza-2'-deoxyycytidine by deoxycytidine kinase. Biochemical Pharmacology, 28(8), 1443-1444.

Sources

- 1. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2'-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DCK confers sensitivity of DCTD-positive cancer cells to oxidized methylcytidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Visualizing the Nucleotide Addition Cycle of Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 17. en.bio-protocol.org [en.bio-protocol.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. cytotoxic concentration cc50: Topics by Science.gov [science.gov]

- 20. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 21. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

The Pivotal Role of 2'-C-Methyl Nucleosides in Modern Antiviral Drug Discovery: A Technical Guide

Executive Summary

The introduction of the 2'-C-methyl modification to the nucleoside scaffold represents a landmark achievement in antiviral research, fundamentally altering the therapeutic landscape for chronic viral infections. This technical guide provides an in-depth exploration of the science underpinning 2'-C-methyl nucleosides, from their unique mechanism of action to their successful clinical application. We will dissect the causality behind their potent antiviral effect, focusing on the principle of nonobligate chain termination. The journey of Sofosbuvir, the archetypal drug in this class, will be used as a case study to illustrate the synergy between rational drug design, advanced synthetic chemistry, and innovative prodrug strategies. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, evaluation, and future potential of this critical class of antiviral agents.

Part 1: Foundational Concepts: Targeting the Viral Engine

The cornerstone of modern antiviral therapy is the principle of selective toxicity: inhibiting a viral process with minimal impact on host cell function. Viral polymerases, the enzymes responsible for replicating the viral genome, are ideal targets due to their structural and functional divergence from human polymerases. Nucleoside analogs, synthetic molecules that mimic natural DNA and RNA building blocks, exploit this difference.[1]

Once inside a cell, these analogs are phosphorylated by host or viral kinases into their active triphosphate form.[2] The viral polymerase then mistakenly incorporates them into the growing nucleic acid chain. This leads to the disruption of the replication process. The introduction of a methyl group at the 2'-carbon position of the ribose sugar was a pivotal innovation, creating a class of compounds with a distinct and powerful inhibitory mechanism.[3]

Part 2: The Core Mechanism: A Wrench in the Works of Viral Replication

Unlike traditional chain terminators that lack a 3'-hydroxyl group, 2'-C-methyl nucleosides are classified as nonobligate chain terminators .[4] They possess the 3'-hydroxyl necessary for the formation of the next phosphodiester bond, yet they halt replication with remarkable efficiency. The causality lies in steric hindrance.

The Mechanism of Nonobligate Chain Termination:

-

Cellular Uptake and Activation: The parent nucleoside or its prodrug form enters the host cell.

-

Anabolic Phosphorylation: Host cell kinases convert the nucleoside into its active 5'-triphosphate form (e.g., 2'-C-Me-NTP).

-

Incorporation by Viral RdRp: The viral RNA-dependent RNA polymerase (RdRp) recognizes the 2'-C-Me-NTP as a substrate and incorporates it into the nascent viral RNA strand.

-

Steric Clash and Termination: The presence of the 2'-C-methyl group creates a steric clash within the polymerase's active site. This bulk prevents the incoming natural nucleoside triphosphate (NTP) from aligning correctly for the next step of phosphodiester bond formation.[5] More specifically, the methyl group physically blocks the conformational change—the "closure" of the active site—that is essential for catalysis.[4]

-

Replication Halts: Unable to add the next nucleotide, the polymerase stalls, and viral RNA synthesis is prematurely terminated.

This mechanism is highly effective and confers a high barrier to resistance. A mutation in the polymerase large enough to accommodate the 2'-C-methyl group would likely compromise its ability to efficiently process natural nucleotides, thus reducing viral fitness.

Overcoming the Phosphorylation Barrier: The ProTide Strategy

A significant hurdle for nucleoside analogs is their reliance on host kinases for activation. The first phosphorylation step is often inefficient and rate-limiting. The phosphoramidate prodrug (ProTide) technology brilliantly circumvents this bottleneck. [6] A ProTide masks the highly charged monophosphate group with lipophilic moieties, allowing the molecule to passively diffuse across the cell membrane. Once inside, cellular esterases cleave the amino acid ester and aryl group, releasing the nucleoside monophosphate directly into the anabolic pathway, bypassing the inefficient first phosphorylation step. [6][7]This strategy dramatically increases the intracellular concentration of the active triphosphate form.

Structure-Activity Relationships (SAR)

-

2'-Fluorine Substitution: The addition of a 2'-fluoro group in conjunction with the 2'-C-methyl group, as seen in Sofosbuvir's metabolite, can enhance potency. [8]The fluorine atom's electronegativity can influence sugar pucker and interactions within the polymerase active site. [2]* Nucleobase Modification: Changes to the heterocyclic base can significantly impact activity and selectivity. For example, the 7-deaza modification of purine analogs has been shown to improve in vivo anti-HCV activity. [9][10]* Stereochemistry: The β-anomer is crucial for biological activity, as it mimics the natural configuration of ribonucleosides. [11]

Part 4: The Archetype of Success: Sofosbuvir

Sofosbuvir (brand name Sovaldi) is the quintessential example of a successful 2'-C-methyl nucleoside drug. Approved in 2013, it revolutionized the treatment of Hepatitis C Virus (HCV), offering a cure with a short treatment duration and high efficacy. [7][12]

-

Chemical Identity: A ProTide of 2'-deoxy-2'-α-fluoro-β-C-methyluridine monophosphate. [6][8]* Mechanism: After intracellular metabolism to its active triphosphate form, GS-461203, it acts as a nonobligate chain terminator of the HCV NS5B RNA-dependent RNA polymerase. [7][13][14]* Clinical Impact: Sofosbuvir, used in combination with other direct-acting antivirals, achieves cure rates of over 95% for most HCV genotypes. [15]Its high barrier to resistance is a key clinical advantage; the primary resistance mutation, S282T in NS5B, significantly impairs viral fitness. [3]

Part 5: Broad-Spectrum Potential and Applications Beyond HCV

The targeting of a conserved polymerase mechanism gives 2'-C-methyl nucleosides broad-spectrum potential against many positive-strand RNA viruses. [4]Research has demonstrated their efficacy against a range of medically important viruses.

| Compound | Target Virus(es) | In Vitro Potency (EC₅₀/IC₅₀) | Reference(s) |

| 2'-C-Methylcytidine (2CMC) | Dengue Virus (DENV) | 11.2 µM | [16] |

| Hepatitis C Virus (HCV) | Potent inhibitor | [17] | |

| Hepatitis E Virus (HEV) | Significant inhibition | [18] | |

| 7-deaza-2'-C-Methyladenosine | West Nile Virus (WNV) | Nanomolar to low micromolar | [10] |

| Hepatitis C Virus (HCV) | Potent inhibitor | [3] | |

| Sofosbuvir (Metabolite) | Hepatitis C Virus (HCV) | Potent inhibitor | [7][13] |

| 2'-C-Methyladenosine | West Nile Virus (WNV) | 50 µM | [10] |

| 2'-C-Methyluridine | Bovine Viral Diarrhea Virus (BVDV) | Potent inhibitor | [3] |

Table 1: Antiviral Activity of Representative 2'-C-Methyl Nucleosides.

This broad activity highlights the potential for developing these compounds as pan-viral agents for families like Flaviviridae (which includes Dengue, West Nile, and Zika viruses) and for tackling emerging viral threats. [10]

Part 6: A Methodological Guide to Preclinical Evaluation

Evaluating a novel 2'-C-methyl nucleoside requires a validated, multi-step approach to move from initial screening to in vivo proof-of-concept.

Protocol 1: Cell-Based Antiviral Activity (HCV Replicon Assay)

This assay is the workhorse for initial screening, as it measures the inhibition of viral replication within a host cell, implicitly accounting for cell permeability and the entire anabolic activation pathway.

Objective: To determine the 50% effective concentration (EC₅₀) of a test compound against viral RNA replication.

Methodology:

-

Cell Culture: Plate Huh-7 cells harboring a subgenomic HCV replicon (which contains the viral polymerase gene NS5B and a reporter like luciferase) in 96-well plates. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 2'-C-methyl nucleoside test compound. Remove the culture medium from the cells and add fresh medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sofosbuvir).

-

Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator. This duration allows for multiple rounds of viral replication.

-

Cytotoxicity Assessment (Parallel Plate): In a parallel plate, perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC₅₀). This is critical for calculating the selectivity index (SI = CC₅₀ / EC₅₀).

-

Luciferase Assay: Lyse the cells from the replicon plate and measure luciferase activity using a luminometer. Luciferase expression is directly proportional to the level of viral RNA replication.

-

Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.

Rationale: The choice of a replicon system provides a safe and robust platform to specifically measure the effect on the viral replication machinery without handling infectious virus. The parallel cytotoxicity assay is a self-validating control, ensuring that any observed reduction in replication is due to specific antiviral activity, not just cell death.

Protocol 2: Direct Target Engagement (RdRp Enzymatic Assay)

Objective: To confirm that the active triphosphate form of the nucleoside directly inhibits the viral polymerase and to determine its 50% inhibitory concentration (IC₅₀).

Methodology:

-

Reagents: Prepare a reaction mixture containing recombinant viral RdRp (e.g., HCV NS5B), a synthetic RNA template, a corresponding primer, and a buffer with necessary cofactors (e.g., MgCl₂).

-

Inhibitor Preparation: Synthesize or procure the 5'-triphosphate form of the 2'-C-methyl nucleoside. Prepare serial dilutions of this active metabolite.

-

Reaction Initiation: Add the triphosphate inhibitor to the reaction mixture. Initiate the polymerization reaction by adding a mix of natural NTPs, one of which is radiolabeled (e.g., [α-³²P]GTP) or fluorescently tagged.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.

-

Quenching and Analysis: Stop the reaction by adding EDTA. Separate the newly synthesized, labeled RNA product from unincorporated nucleotides using methods like gel electrophoresis or filter-binding assays.

-

Quantification: Quantify the amount of incorporated label using a phosphorimager or fluorescence reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Rationale: This cell-free assay validates the mechanism of action by proving direct interaction with the viral polymerase, independent of cellular metabolism. It is essential for confirming that the compound's cellular activity is indeed due to target-specific inhibition.

Part 7: Challenges and Future Directions

Despite their success, the development of 2'-C-methyl nucleosides is not without challenges. Synthetic complexity, particularly achieving the correct stereochemistry, can be demanding. [11][19]Furthermore, ensuring efficient and consistent intracellular phosphorylation remains a key hurdle, often necessitating sophisticated prodrug approaches. [20][21] The future of this field is bright, with several promising avenues:

-

Next-Generation Prodrugs: Developing new prodrug moieties to target different tissues or improve oral bioavailability.

-

Combination Therapies: Exploring synergistic combinations of 2'-C-methyl nucleosides with other antiviral agents that have different mechanisms of action to combat resistance and broaden the spectrum of activity.

-

Emerging Viruses: Rapidly screening libraries of existing 2'-C-methyl nucleosides against emerging viral pathogens to identify candidates for repurposing, a critical strategy for pandemic preparedness.

Conclusion

The 2'-C-methyl modification has endowed a class of nucleoside analogs with a potent and unique mechanism of antiviral activity. By acting as nonobligate chain terminators, these compounds effectively shut down viral replication with a high barrier to resistance. The clinical triumph of Sofosbuvir against HCV stands as a testament to the power of this approach, combining a deep mechanistic understanding with innovative solutions in medicinal chemistry and drug delivery. As we continue to face threats from both chronic and emerging RNA viruses, the principles learned from the study of 2'-C-methyl nucleosides will undoubtedly continue to guide the development of the next generation of life-saving antiviral therapies.

References

-

Wikipedia. Sofosbuvir. [Link]

-

National Institutes of Health (NIH). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. [Link]

-

Patsnap Synapse. What is the mechanism of Sofosbuvir?. [Link]

-

YouTube. Pharmacology of Sofosbuvir ; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm. [Link]

-

Pediatric Oncall. Sofosbuvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

-

University of Washington Hepatitis C Online. Sofosbuvir Sovaldi. [Link]

-

National Institutes of Health (NIH). 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. [Link]

-

PubMed. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. [Link]

-

PubMed Central. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. [Link]

-

MDPI. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. [Link]

-

National Institutes of Health (NIH). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. [Link]

-

National Institutes of Health (NIH). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. [Link]

-

PubMed Central. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. [Link]

-

PubMed. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates. [Link]

-

PubMed. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs. [Link]

-

ScienceDirect. Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. [Link]

-

PubMed. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. [Link]

-

PubMed Central. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. [Link]

-

MDPI. Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. [Link]

-

PubMed. Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. [Link]

-

Scilit. Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus Replication. [Link]

Sources

- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals | MDPI [mdpi.com]

- 3. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 8. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]

- 12. Sofosbuvir Sovaldi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]

- 13. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 14. Sofosbuvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzoylated Nucleosides in Drug Discovery: A Technical Guide to Synthesis, Application, and Strategic Deprotection

Executive Summary: In the intricate field of medicinal chemistry, the synthesis of potent nucleoside analogues for antiviral and anticancer therapies is often hampered by the reactive nature of multiple functional groups on the nucleoside scaffold.[1][2][3] The benzoyl group, a robust and versatile protecting group, has become an indispensable tool for medicinal chemists.[4] This technical guide provides an in-depth exploration of the strategic use of benzoylated nucleosides in drug discovery. We will delve into the causality behind experimental choices for benzoylation, their critical role as synthetic intermediates and prodrugs, and the nuanced strategies for their subsequent deprotection to yield the final active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful chemical entities in their therapeutic programs.

The Benzoyl Group: A Strategic Asset in Nucleoside Chemistry

The efficacy of nucleoside analogues as therapeutic agents depends on precise structural modifications to either the nucleobase or the sugar moiety.[5][6] However, the nucleophilic amino groups on nucleobases (like adenine and cytosine) and the hydroxyl groups on the sugar ring present a synthetic challenge, leading to non-selective reactions and undesired byproducts.[7]

Protecting groups are essential to temporarily mask these reactive sites, thereby directing chemical modifications to the desired position. The benzoyl (Bz) group is frequently employed for the protection of hydroxyl and amino functionalities due to several key advantages:

-

Stability: It is stable under a wide range of reaction conditions, including those used for glycosylation, phosphorylation, and oligonucleotide synthesis.[4][]

-

Electronic Properties: The electron-withdrawing nature of the benzoyl group can influence the reactivity of the nucleoside, a factor that can be harnessed in synthetic design.

-

Clean Deprotection: It can be removed under basic conditions that are often orthogonal to other protecting groups, allowing for selective and sequential deprotection strategies.[9][10]

The following diagram illustrates the overarching strategy in nucleoside analogue synthesis where benzoylation plays a pivotal role.

Sources

- 1. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine in Antiviral Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of antiviral therapeutics, particularly in the fight against Hepatitis C Virus (HCV), nucleoside analogs represent a cornerstone of curative regimens. The intricate synthesis of these life-saving molecules hinges on the strategic use of protected intermediates that ensure stereochemical integrity and facilitate key chemical transformations. This technical guide provides an in-depth exploration of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine , a pivotal, yet often overlooked, synthetic intermediate. We will delineate its critical role, detailing the causality behind the choice of benzoyl protecting groups, providing field-proven synthetic protocols for its preparation and subsequent use, and presenting a comprehensive characterization. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of 2'-C-methylated nucleoside analogs, a class of compounds that has revolutionized antiviral therapy.

Introduction: The Significance of 2'-C-Methylated Nucleosides and the Role of Protecting Groups

The discovery that the introduction of a methyl group at the 2'-position of the ribose moiety of nucleosides could lead to potent inhibition of viral RNA-dependent RNA polymerases was a watershed moment in antiviral drug discovery.[1] This structural modification, particularly in cytidine analogs, has been a key feature in the development of highly effective treatments for HCV.[2][3] The 2'-C-methyl group acts as a steric hindrance, disrupting the polymerase's function after the nucleoside analog is incorporated into the growing viral RNA chain, effectively causing chain termination.[4]

The chemical synthesis of these modified nucleosides is a complex undertaking that requires a robust protecting group strategy. Protecting groups are transient modifications of functional groups that prevent them from reacting during a chemical transformation. In the context of nucleoside synthesis, the hydroxyl groups of the ribose sugar and the exocyclic amine of the nucleobase are highly reactive and must be masked to achieve the desired regioselectivity and yield.

The benzoyl (Bz) group is a commonly employed protecting group in nucleoside chemistry.[5] Its utility stems from its relative stability to a range of reaction conditions, including those used for glycosylation and other modifications, and its susceptibility to facile removal under basic conditions, typically with methanolic ammonia.[6] The use of benzoyl groups on the 2', 3', and 5'-hydroxyl groups of 2'-C-methylcytidine yields the stable, crystalline intermediate, This compound , which serves as a versatile precursor for further modifications, most notably fluorination at the 2'-position to generate potent antiviral agents.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title intermediate begins with the commercially available or synthetically prepared 2'-C-methylcytidine. The exhaustive benzoylation of all three hydroxyl groups is achieved using benzoyl chloride in the presence of a base, typically pyridine, which also serves as the solvent.

Experimental Protocol: Perbenzoylation of 2'-C-methylcytidine

This protocol is adapted from established methodologies for the benzoylation of cytidine analogs.[6]

Materials:

-

2'-C-methylcytidine

-

Anhydrous Pyridine

-

Benzoyl Chloride (BzCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Preparation: A solution of 2'-C-methylcytidine (1 equivalent) in anhydrous pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Benzoylation: The solution is cooled to 0 °C in an ice bath. Benzoyl chloride (at least 3.5 equivalents) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford this compound as a solid.

Caption: Synthetic workflow for the preparation of this compound.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of the synthetic intermediate is crucial for quality control and to ensure its suitability for subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₃₁H₂₇N₃O₈ | [7] |

| Molecular Weight | 569.56 g/mol | [7] |

| Appearance | Off-white to pale yellow solid | |

| IUPAC Name | [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | [7] |

| CAS Number | 640725-69-5 | [7] |

Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the benzoyl protons in the aromatic region (δ 7.2-8.2 ppm). The anomeric proton (H-1') of the ribose moiety would appear as a doublet, and the remaining ribose protons would be observed in the region of δ 4.0-6.0 ppm. The methyl group at the 2'-position would likely appear as a singlet in the upfield region.

-

¹³C NMR: The carbon signals for the benzoyl groups would be prominent in the aromatic and carbonyl regions (δ 128-135 ppm and ~165 ppm, respectively). The ribose carbons would resonate in the range of δ 60-90 ppm.

Application as a Key Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor to 2'-deoxy-2'-fluoro-2'-C-methylcytidine analogs, which are potent inhibitors of the HCV NS5B polymerase.[6][11] The benzoyl groups serve to protect the hydroxyl functionalities during the crucial fluorination step.

Illustrative Reaction Scheme: Synthesis of a 2'-Fluoro-2'-C-methylcytidine Analog

The following scheme illustrates the conversion of the tribenzoylated intermediate to a fluorinated analog, a key step in the synthesis of compounds like Sofosbuvir.

Caption: Reaction scheme showing the use of the intermediate in the synthesis of a fluorinated analog.

The fluorination is typically achieved using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST).[11] Following the introduction of the fluorine atom, the benzoyl protecting groups are removed under basic conditions.

Deprotection Protocol

A common and effective method for the removal of benzoyl groups from nucleosides is treatment with methanolic ammonia.[6]

Materials:

-

N-benzoyl- and O-benzoyl-protected nucleoside

-

Methanolic ammonia (saturated solution of ammonia in methanol)

-

Sealed reaction vessel

Procedure:

-

The protected nucleoside is dissolved in methanolic ammonia in a sealed pressure vessel.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours (typically 12-24 hours). The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the deprotected nucleoside is purified by an appropriate method, such as recrystallization or chromatography.

Conclusion

This compound is a quintessential example of a strategic synthetic intermediate whose value lies in its ability to facilitate complex chemical transformations with high fidelity. Its robust nature, coupled with the ease of deprotection of the benzoyl groups, makes it an invaluable tool in the synthesis of 2'-C-methylated nucleoside analogs. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, is essential for researchers and professionals dedicated to the development of next-generation antiviral therapies. The continued exploration of such pivotal intermediates will undoubtedly pave the way for more efficient and scalable syntheses of life-saving medicines.

References

- Clark, J. L., Hollecker, L., Mason, J., Stuyver, L. J., Tharnish, P. M., & Whitaker, T. (2006). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. Bioorganic & Medicinal Chemistry Letters, 16(6), 1712-1715.

- Zhang, X., & Tang, J. (2007). Synthesis of the Phosphoramidite Derivatives of 2'-Deoxy-2'-C-α-methylcytidine and 2'-Deoxy-2'-C-α-hydroxymethylcytidine: Analogues for Chemical Dissection of RNA's 2'-Hydroxyl Group. The Journal of Organic Chemistry, 72(21), 8049-8052.

- Eldrup, A. B., Allerson, C. R., Bennett, C. F., Bera, S., Bhat, B., Bhat, N., ... & Carroll, S. S. (2004). Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus Replication. Journal of Medicinal Chemistry, 47(21), 5284-5297.

- Sofia, M. J., Chang, W., Furman, P. A., Mosley, R. T., & Ross, B. S. (2012). Nucleoside, nucleotide, and non-nucleoside inhibitors of hepatitis C virus NS5B RNA-dependent RNA polymerase. Journal of Medicinal Chemistry, 55(6), 2481-2531.

- Pierra, C., Amador, A., Benzaria, S., Dutartre, P., & Cretton-Scott, E. (2006). Synthesis of 2'-deoxy-2'-fluoro-2'-C-methyl-D-ribofuranoses. Tetrahedron Letters, 47(10), 1563-1565.

- Pai, E. F., & De Clercq, E. (2008). Synthesis and antiviral activity of novel derivatives of 2'-beta-C-methylcytidine. Nucleic Acids Symposium Series, 52(1), 605-606.

- Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-Methylcytidine (m4C) and N4, N4-Dimethylcytidine (m4, 2C) Modified RNA. Current Protocols, 1(9), e248.

- BenchChem. (2025). Preventing Side Reactions with 5'-O-Benzoylcytidine in Organic Solvents. BenchChem.

- Murakami, E., Niu, C., Bao, H., Steuer, H. M. M., Whitaker, T., Nachman, T., ... & Furman, P. A. (2007). Mechanism of activation of β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase. Antimicrobial agents and chemotherapy, 51(2), 503-509.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46782319, this compound. PubChem. Retrieved from [Link].

- Glen Research. (1997). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report, 9.12.

- Murakami, E., Tolstykh, T., Bao, H., Niu, C., Steuer, H. M. M., Bao, D., ... & Otto, M. J. (2007). The mechanism of action of β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine involves a second metabolic pathway leading to β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial agents and chemotherapy, 52(2), 458-464.

- Ma, H., Jiang, W. R., & Robida, J. M. (2005). 2'-C-methylcytidine-5'-triphosphate inhibits hepatitis C virus RNA-dependent RNA polymerase activity without being incorporated into the nascent RNA. Journal of Biological Chemistry, 280(11), 9848-9855.

- Julander, J. G., Jha, A. K., Choi, J. A., Jung, K. H., Smee, D. F., Morrey, J. D., & Chu, C. K. (2010). Efficacy of 2'-C-methylcytidine against yellow fever virus in cell culture and in a hamster model. Antiviral Research, 86(3), 261-267.

- De Clercq, E. (2009). The role of nucleosides and nucleotides in the chemotherapy of hepatitis C virus (HCV) infection. Reviews in medical virology, 19(1), 1-21.

- Becerra, D. R., Valdés, O., Rivera, D. G., & Valdés, Y. (2010). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine. Journal of the Mexican Chemical Society, 54(4), 235-239.

Sources

- 1. Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. New solid phase synthesis of RNA and DNA-RNA mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of novel derivatives of 2'-beta-C-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. This compound | C31H27N3O8 | CID 46782319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. redalyc.org [redalyc.org]

- 11. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physical and Chemical Properties of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note from the Senior Application Scientist

In the landscape of antiviral and anticancer drug development, the strategic modification of nucleosides is a cornerstone of innovation. The subject of this guide, 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine, represents a critical intermediate in the synthesis of potent therapeutic agents. The introduction of a methyl group at the 2'-position of the ribose moiety is a key structural alteration that can confer significant biological activity. This guide is designed to provide not just a compilation of data, but a deeper understanding of the scientific principles governing the properties and handling of this important molecule. We will delve into the causality behind experimental choices and provide robust protocols to empower your research and development endeavors.

Section 1: Core Molecular Attributes and Physicochemical Properties

This compound is a protected nucleoside analog, a building block meticulously designed for organic synthesis. The benzoyl protecting groups at the 2', 3', and 5' positions of the ribose sugar serve a dual purpose: they mask the reactive hydroxyl groups and significantly enhance the molecule's solubility in organic solvents, a crucial factor for its utility in synthetic chemistry.

Structural and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₂₇N₃O₈ | [][2] |

| Molecular Weight | 569.56 g/mol | [][2] |

| CAS Number | 640725-69-5 | [][2] |

| IUPAC Name | [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | [][2] |

| Synonyms | 2'-C-Methylcytidine 2',3',5'-Tribenzoate, 2',3',5'-Tri-O-benzoyl-2'-C-methylcytidine | [][2] |

| Appearance | Off-White to Pale Yellow Solid | [] |

Solubility and Thermal Properties

| Property | Value | Source(s) |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [] |

| Melting Point | >97°C (decomposes) | [] |

Expert Insight: The choice of benzoyl groups as protecting agents is a strategic one in nucleoside chemistry. Their bulky, aromatic nature not only prevents unwanted side reactions at the hydroxyl positions but also transforms the typically polar, water-soluble parent nucleoside, 2'-C-methylcytidine, into a lipophilic entity amenable to a wider range of non-aqueous reaction conditions. The slight solubility in polar aprotic solvents like DMSO is advantageous for certain analytical techniques, such as NMR spectroscopy.

Section 2: Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Its subsequent chemical reactivity is primarily centered around the cleavage of the benzoyl protecting groups to unmask the hydroxyl functions.

Synthetic Pathway

The synthesis of this protected nucleoside involves the coupling of a protected ribose sugar with a nucleobase. A common strategy involves the reaction of a persilylated N-benzoylcytosine with a fully benzoylated 2-C-methyl-D-ribofuranose derivative in the presence of a Lewis acid catalyst, such as SnCl₄, in an anhydrous solvent like acetonitrile.[3] This is followed by purification to isolate the desired tribenzoylated product.

Caption: A generalized synthetic approach to this compound.

Deprotection: A Critical Step

The removal of the benzoyl protecting groups is a crucial final step to yield the active nucleoside, 2'-C-methylcytidine. This is typically achieved under basic conditions.

Authoritative Grounding: A widely employed and effective method for the deprotection of benzoylated nucleosides is treatment with a solution of methanol saturated with ammonia.[4] This process, known as ammonolysis, proceeds overnight to afford the deprotected nucleoside.

Caption: The deprotection workflow of this compound.

Section 3: Experimental Protocols

The following protocols are provided as a guide for the synthesis and deprotection of this compound. These are based on established methodologies in nucleoside chemistry and may require optimization for specific laboratory conditions.

Protocol for the Synthesis of 4-N-Benzoyl-2'-C-methylcytidine (A Related Precursor)

This protocol, adapted from the synthesis of a related compound, illustrates the key steps in forming the glycosidic bond.[3]

Materials:

-

Persilylated 4-N-benzoylcytosine

-

1,2,3,5-tetra-O-benzoyl-2-C-methyl-α,β-D-ribofuranose

-

Anhydrous acetonitrile

-

Tin(IV) chloride (SnCl₄)

-

Sodium hydroxide (NaOH)

-

Pyridine

-

Methanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the persilylated 4-N-benzoylcytosine and 1,2,3,5-tetra-O-benzoyl-2-C-methyl-α,β-D-ribofuranose in anhydrous acetonitrile.

-

Cool the solution to 0 °C and add SnCl₄ dropwise.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then subjected to selective deprotection of the O-benzoyl groups using a solution of NaOH in a mixture of pyridine and methanol to yield 4-N-benzoyl-2'-C-methylcytidine.

-

Purify the final product by column chromatography.

Protocol for the Deprotection to 2'-C-Methylcytidine

This protocol is based on a procedure described in the patent literature for the removal of benzoyl groups from a similar nucleoside.[4]

Materials:

-

This compound

-

Methanol, presaturated with ammonia gas

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Dissolve the this compound in methanol that has been presaturated with ammonia gas.

-

Stir the solution at room temperature overnight.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.

-

Isolate the aqueous layer containing the deprotected product.

-

The crude 2'-C-methylcytidine can be further purified by recrystallization or chromatography.

Section 4: Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the three benzoyl groups (in the range of δ 7.2-8.2 ppm), the anomeric proton of the ribose (likely a singlet or a narrow doublet), the other ribose protons, the methyl group at the 2'-position (a singlet), and the protons of the cytidine base.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbons of the benzoyl groups (around 165-170 ppm), the aromatic carbons, and the carbons of the ribose and cytidine moieties.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (or a protonated molecular ion peak in ESI-MS) corresponding to the molecular weight of 569.56 g/mol .

Section 5: Conclusion and Future Perspectives

This compound is a molecule of significant synthetic utility in the quest for novel nucleoside-based therapeutics. Its well-defined physicochemical properties and the established chemistry for its synthesis and deprotection make it an accessible and valuable intermediate for medicinal chemists. The insights and protocols provided in this guide are intended to facilitate its effective use in the laboratory. Future research in this area will likely focus on the development of more efficient and scalable synthetic routes and the exploration of this intermediate in the creation of a wider array of modified nucleosides with enhanced biological activity and improved pharmacokinetic profiles.

References

Sources

- 2. This compound | C31H27N3O8 | CID 46782319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-C-Branched Ribonucleosides: Synthesis of the Phosphoramidite Derivatives of 2'-C-beta-Methylcytidine and Their Incorporation into Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability of Protected Nucleosides

Foreword: The Critical Role of Stability in Nucleic Acid Synthesis

In the realms of therapeutic oligonucleotide development and synthetic biology, the chemical integrity of the constituent building blocks—protected nucleosides and their phosphoramidite derivatives—is paramount. The success of a multi-step solid-phase synthesis hinges on the quantitative efficiency of each cycle of deprotection, coupling, capping, and oxidation. Any degradation of the monomeric units not only curtails the yield of the desired full-length product but also introduces process-related impurities that are often challenging and costly to remove. This guide provides a deep dive into the chemical stability of these critical reagents, offering field-proven insights into the factors that govern their shelf-life and performance, the mechanisms by which they degrade, and robust analytical methods to quantify their integrity.

Chapter 1: The Chemical Landscape of Nucleoside Protecting Groups

The synthesis of oligonucleotides is a feat of chemical precision, made possible by an orthogonal protecting group strategy.[1] Each functional group on the nucleoside that could participate in unwanted side reactions must be reversibly masked.[2][3] The choice of these groups is a delicate balance between sufficient stability to withstand the synthesis cycle and lability under specific conditions for their timely removal.[]

-